

Atazanavir-d5 Reference Standard: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Atazanavir-d5

Cat. No.: B13852693

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the **Atazanavir-d5** reference standard, a critical tool for the accurate quantification of the antiretroviral drug Atazanavir in various biological matrices. This document outlines the commercial availability of the standard, its physicochemical properties, and detailed experimental protocols for its use. Furthermore, it elucidates the key signaling pathways associated with Atazanavir's mechanism of action.

Commercial Suppliers and Product Specifications

Atazanavir-d5 is available from several reputable commercial suppliers of reference standards. While specific lot-to-lot variations may exist, the following table summarizes typical product specifications. Researchers are advised to consult the supplier's Certificate of Analysis (CoA) for precise data.

Supplier	Catalog Number (Example)	Form	Purity (Typical)	Isotopic Enrichment (Typical)	Storage Conditions
LGC Standards	TRC-A790052	Neat Solid	>95% (HPLC) [1]	Not specified	-20°C[1]
MedchemExpress	HY-17367S3	Neat Solid	Not specified	Not specified	Powder: -20°C (3 years)
SynZeal	SZ-A009D02	Neat Solid	Not specified	Not specified	Synthesis on demand
ChemicalBook	CB21121223	Solid	95.00%	Not specified	-20°C Freezer[2]
Simson Pharma	Contact for details	Neat Solid	High quality	Not specified	Not specified
Santa Cruz Biotechnology	sc-218403	Neat Solid	Not specified	Not specified	Refer to CoA
Axios Research	Contact for details	Labeled Drug Substance	High isotopic and chemical purity	Characterized by mass spectrometry[3]	Not specified

Core Applications of Atazanavir-d5

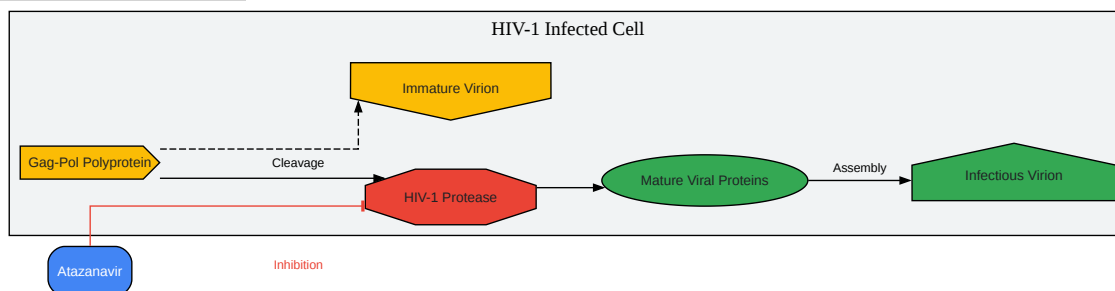
Atazanavir-d5 serves as an ideal internal standard for bioanalytical assays due to its similar physicochemical properties to the unlabeled Atazanavir, while being distinguishable by mass spectrometry. Its primary application is in pharmacokinetic and therapeutic drug monitoring studies.

Signaling Pathways of Atazanavir

Atazanavir is a potent and selective inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, a critical enzyme in the viral life cycle.[4] Additionally, it is a known inhibitor of the

cytochrome P450 isoenzyme CYP3A4 and a substrate and inhibitor of the P-glycoprotein (P-gp) efflux pump.[4]

Figure 1. Atazanavir Inhibition of HIV-1 Protease.



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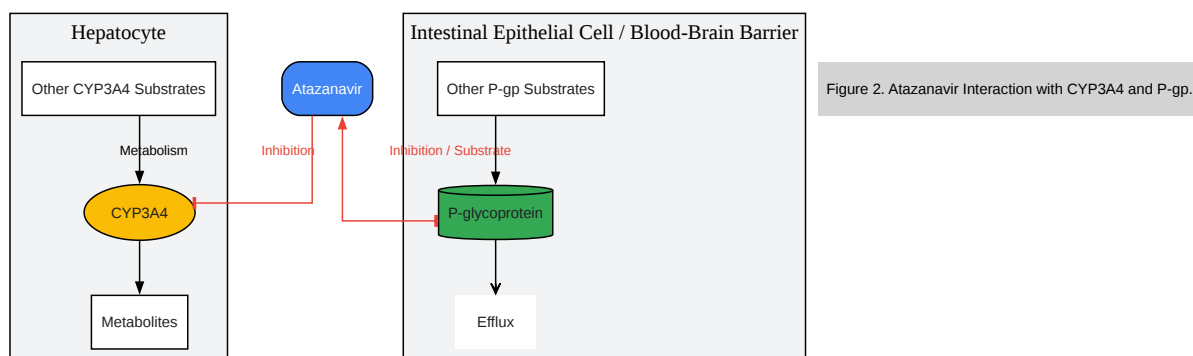


Figure 2. Atazanavir Interaction with CYP3A4 and P-gp.

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Experimental Protocols

Preparation of Atazanavir-d5 Stock and Working Solutions

This protocol describes the preparation of stock and working solutions of **Atazanavir-d5** for use as an internal standard in LC-MS/MS analysis.

Materials:

- **Atazanavir-d5** reference standard
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Calibrated analytical balance
- Volumetric flasks (Class A)
- Pipettes (calibrated)

Procedure:

- Stock Solution (e.g., 1 mg/mL):
 1. Accurately weigh a suitable amount (e.g., 1 mg) of **Atazanavir-d5** neat material.
 2. Quantitatively transfer the weighed standard to a 1 mL volumetric flask.
 3. Dissolve the material in methanol and bring the volume to the mark.
 4. Sonicate for 5-10 minutes to ensure complete dissolution.
 5. Store the stock solution at -20°C in an amber vial.

- Working Solutions:

1. Prepare a series of working solutions by serially diluting the stock solution with a suitable solvent (e.g., 50:50 methanol:acetonitrile).
2. The concentration of the working solutions should be appropriate for the expected concentration range of Atazanavir in the samples. A common working concentration for an internal standard is 100 ng/mL.[\[5\]](#)
3. Store the working solutions at 2-8°C.

Quantitative Analysis of Atazanavir in Human Plasma by LC-MS/MS

This protocol provides a general workflow for the quantification of Atazanavir in human plasma using **Atazanavir-d5** as an internal standard. Method optimization and validation are required.

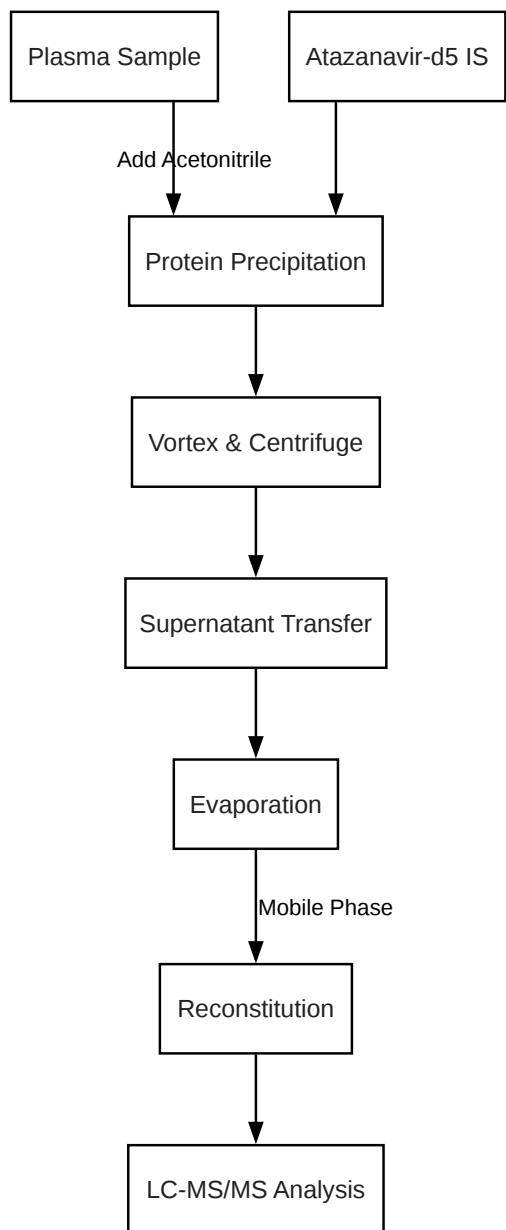


Figure 3. Sample Preparation Workflow for LC-MS/MS.

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Figure 3. Sample Preparation Workflow for LC-MS/MS.

Materials:

- Human plasma samples
- **Atazanavir-d5** internal standard working solution

- Acetonitrile (containing 0.1% formic acid)
- Methanol (containing 0.1% formic acid)
- Water (containing 0.1% formic acid)
- LC-MS/MS system with a C18 column

Procedure:

- Sample Preparation (Protein Precipitation):
 1. To 100 μ L of plasma sample, add 20 μ L of the **Atazanavir-d5** internal standard working solution.
 2. Add 300 μ L of cold acetonitrile to precipitate proteins.
 3. Vortex for 1 minute.
 4. Centrifuge at 10,000 x g for 10 minutes at 4°C.
 5. Transfer the supernatant to a new tube.
 6. Evaporate the supernatant to dryness under a stream of nitrogen.
 7. Reconstitute the residue in 100 μ L of the initial mobile phase.
- LC-MS/MS Analysis:
 - LC Conditions (Example):
 - Column: C18 (e.g., 2.1 x 50 mm, 1.8 μ m)
 - Mobile Phase A: Water with 0.1% formic acid
 - Mobile Phase B: Acetonitrile with 0.1% formic acid
 - Gradient: A suitable gradient to separate Atazanavir from matrix components.

- Flow Rate: 0.3 mL/min
- Injection Volume: 5 μ L
- MS/MS Conditions (Example):
 - Ionization Mode: Positive Electrospray Ionization (ESI+)
 - Multiple Reaction Monitoring (MRM) Transitions:
 - Atazanavir: m/z 705.4 \rightarrow 167.1
 - **Atazanavir-d5**: m/z 710.4 \rightarrow 167.1
 - Optimize collision energy and other MS parameters for maximum sensitivity.
- Quantification:
 - Construct a calibration curve by plotting the peak area ratio of Atazanavir to **Atazanavir-d5** against the concentration of the calibration standards.
 - Determine the concentration of Atazanavir in the unknown samples from the calibration curve.

In Vitro HIV-1 Protease Inhibition Assay

This protocol outlines a fluorometric assay to determine the inhibitory activity of compounds against HIV-1 protease. Atazanavir can be used as a positive control.

Materials:

- Recombinant HIV-1 Protease
- Fluorogenic HIV-1 Protease substrate
- Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.5, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% Glycerol)
- Atazanavir (as a positive control)

- Test compounds
- 96-well black microplate
- Fluorescence plate reader

Procedure:

- Prepare serial dilutions of Atazanavir and the test compounds in the assay buffer.
- In a 96-well plate, add the diluted compounds.
- Add the HIV-1 Protease to each well (except for the no-enzyme control).
- Incubate for 15 minutes at 37°C.
- Initiate the reaction by adding the fluorogenic substrate to all wells.
- Immediately measure the fluorescence intensity kinetically over a period of 30-60 minutes at the appropriate excitation and emission wavelengths for the substrate.
- Calculate the rate of reaction for each concentration.
- Plot the reaction rate against the inhibitor concentration to determine the IC₅₀ value.

This technical guide provides a foundational understanding of the **Atazanavir-d5** reference standard and its application in research. For specific applications, further optimization and validation of the described protocols are essential. Always refer to the supplier's documentation for the most accurate and up-to-date information on the reference standard.

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